molecular formula C23H18ClN3O4 B11541056 4-((2-(2-((4-Chlorobenzoyl)amino)acetyl)hydrazono)methyl)phenyl benzoate

4-((2-(2-((4-Chlorobenzoyl)amino)acetyl)hydrazono)methyl)phenyl benzoate

Cat. No.: B11541056
M. Wt: 435.9 g/mol
InChI Key: YHEUZPFTKDNKDB-VULFUBBASA-N
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Description

4-((2-(2-((4-Chlorobenzoyl)amino)acetyl)hydrazono)methyl)phenyl benzoate is a complex organic compound with the molecular formula C23H18ClN3O4 It is characterized by the presence of a chlorobenzoyl group, an aminoacetyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(2-((4-Chlorobenzoyl)amino)acetyl)hydrazono)methyl)phenyl benzoate typically involves multiple steps:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate to form 4-chlorobenzoyl hydrazide.

    Acetylation: The hydrazide is then acetylated using acetic anhydride to produce 4-chlorobenzoyl aminoacetyl hydrazide.

    Condensation Reaction: The final step involves the condensation of the aminoacetyl hydrazide with 4-formylbenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used under controlled conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Introduction of halogens, nitro groups, or other functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, 4-((2-(2-((4-Chlorobenzoyl)amino)acetyl)hydrazono)methyl)phenyl benzoate is studied for its potential as a biochemical probe. It can interact with specific proteins and enzymes, providing insights into their functions and mechanisms.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological targets makes it a candidate for the development of therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 4-((2-(2-((4-Chlorobenzoyl)amino)acetyl)hydrazono)methyl)phenyl benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, contributing to its effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-(2-((2-Chlorobenzoyl)amino)acetyl)hydrazono)methyl)phenyl benzoate
  • 4-((2-(2-((3-Chlorobenzoyl)amino)acetyl)hydrazono)methyl)phenyl benzoate
  • 4-((2-(2-((4-Methylbenzoyl)amino)acetyl)hydrazono)methyl)phenyl benzoate

Uniqueness

Compared to similar compounds, 4-((2-(2-((4-Chlorobenzoyl)amino)acetyl)hydrazono)methyl)phenyl benzoate is unique due to the specific positioning of the chlorobenzoyl group. This positioning can influence its reactivity and interaction with biological targets, potentially leading to distinct biological activities and applications.

Properties

Molecular Formula

C23H18ClN3O4

Molecular Weight

435.9 g/mol

IUPAC Name

[4-[(E)-[[2-[(4-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C23H18ClN3O4/c24-19-10-8-17(9-11-19)22(29)25-15-21(28)27-26-14-16-6-12-20(13-7-16)31-23(30)18-4-2-1-3-5-18/h1-14H,15H2,(H,25,29)(H,27,28)/b26-14+

InChI Key

YHEUZPFTKDNKDB-VULFUBBASA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)CNC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)CNC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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